An In-depth Technical Guide to the Physicochemical Properties of (2E)-3-(3,4-dimethylphenyl)acrylic Acid
An In-depth Technical Guide to the Physicochemical Properties of (2E)-3-(3,4-dimethylphenyl)acrylic Acid
Introduction: Contextualizing (2E)-3-(3,4-dimethylphenyl)acrylic Acid in Modern Drug Discovery
(2E)-3-(3,4-dimethylphenyl)acrylic acid, a substituted derivative of cinnamic acid, represents a class of compounds garnering significant interest within the pharmaceutical and materials science sectors. Cinnamic acids and their analogues are known for a wide spectrum of pharmacological activities, including antioxidant, antihyperglycemic, and antimalarial properties.[1] The physicochemical characteristics of any potential drug candidate are foundational to its journey from laboratory synthesis to clinical application. Properties such as solubility, thermal stability, and ionization state (pKa) directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.
This guide provides a comprehensive analysis of the core physicochemical properties of (2E)-3-(3,4-dimethylphenyl)acrylic acid. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple recitation of data. It delves into the causality behind experimental design, offers detailed, validated protocols for property determination, and situates the findings within the practical context of drug development. The methodologies described herein are robust and serve as a self-validating framework for the characterization of this and similar molecules.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's structure is the cornerstone of all further physicochemical analysis.
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Chemical Name: (2E)-3-(3,4-dimethylphenyl)acrylic acid
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Synonyms: (E)-3-(3,4-Dimethylphenyl)propenoic acid
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Structure:
The "(2E)" designation confirms the trans configuration of the substituents across the alkene double bond, a critical feature influencing the molecule's crystal packing, solubility, and interaction with biological targets.
Core Physicochemical Properties: Data and Measurement
The following table summarizes the key physicochemical parameters for (2E)-3-(3,4-dimethylphenyl)acrylic acid. Where experimentally verified data for this specific molecule is not publicly available, scientifically-grounded estimates based on closely related analogs, such as (2E)-3-(4-methylphenyl)acrylic acid, are provided and noted as "Predicted".
| Property | Value/Predicted Value | Unit | Significance in Drug Development |
| Melting Point (Tfus) | ~197 (Predicted) | °C | Purity indicator, solid-state stability, formulation processing (e.g., hot-melt extrusion). |
| Boiling Point (Tboil) | ~300.6 ± 11.0 (Predicted) | °C | Thermal stability, relevant for high-temperature processing or distillation-based purification. |
| pKa | ~4.55 ± 0.10 (Predicted) | - | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| Aqueous Solubility | Poorly Soluble (Expected) | - | Key determinant of bioavailability; dictates formulation strategies (e.g., salt formation, amorphous dispersions). |
| LogP | ~2.9 - 3.2 (Predicted) | - | Lipophilicity measure, critical for predicting membrane permeability and ADME properties. |
Predicted values are based on the closely related analog (2E)-3-(4-methylphenyl)acrylic acid.[5]
Experimental Protocols for Physicochemical Characterization
The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used for its generation. The following sections detail standard, validated methodologies.
Thermal Analysis: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Expertise & Causality: The melting point is a fundamental indicator of a crystalline solid's purity and identity. DSC is the preferred method over traditional capillary techniques as it provides a more comprehensive thermodynamic profile, including the enthalpy of fusion (ΔHfus), and can detect polymorphism. The choice of a controlled heating rate (e.g., 10 °C/min) is a balance between ensuring thermal equilibrium and maintaining reasonable experiment duration. An inert nitrogen atmosphere is crucial to prevent oxidative degradation of the sample at elevated temperatures.
Protocol:
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Calibration: Calibrate the DSC instrument's temperature and heat flow using high-purity indium and zinc standards.
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Sample Preparation: Accurately weigh 2-5 mg of (2E)-3-(3,4-dimethylphenyl)acrylic acid into a standard aluminum DSC pan. Crimp the pan with a lid.
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Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.
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Data Acquisition:
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Equilibrate the cell at 25 °C.
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Ramp the temperature at a rate of 10 °C/min under a nitrogen purge of 50 mL/min.
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Continue heating to a temperature approximately 30-40 °C above the expected melting point.
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Data Analysis: The melting point (Tm) is determined as the extrapolated onset temperature of the endothermic melting peak. The peak area corresponds to the enthalpy of fusion.
Visualization of DSC Workflow:
Caption: Workflow for Melting Point Determination using DSC.
Acidity Constant (pKa) Determination via Potentiometric Titration
Expertise & Causality: The pKa is the pH at which a molecule is 50% ionized. For an acidic compound like this, it dictates its charge state in the gastrointestinal tract and bloodstream, profoundly affecting solubility and membrane transport. Potentiometric titration is an authoritative method that directly measures pH changes upon addition of a titrant. Performing the titration in a co-solvent system (e.g., methanol/water) is often necessary for compounds with low aqueous solubility, but it's critical to note that this yields an apparent pKa (pKaapp) that must be extrapolated or corrected to obtain the aqueous pKa.
Protocol:
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System Calibration: Calibrate a high-precision pH meter using at least two standard aqueous buffers (e.g., pH 4.01, 7.00).
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Sample Preparation: Prepare a solution of (2E)-3-(3,4-dimethylphenyl)acrylic acid of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., 50:50 methanol:water).
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Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Immerse the calibrated pH electrode and a magnetic stirrer.
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Titration: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
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Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve, where the peak indicates the equivalence point.
Visualization of pKa Determination Workflow:
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical identity and structure of a synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. For (2E)-3-(3,4-dimethylphenyl)acrylic acid, the key diagnostic signals will be the two alkene protons, which will appear as doublets with a large coupling constant (~16 Hz) characteristic of a trans relationship. The aromatic protons will show a specific splitting pattern confirming the 1,2,4-trisubstitution, and the two distinct methyl groups will appear as singlets. DMSO-d₆ is a common solvent choice due to its ability to dissolve a wide range of organic molecules and its high boiling point.
Predicted Spectral Data (in DMSO-d₆):
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¹H NMR:
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~12.4 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
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~7.6 ppm (doublet, J ≈ 16 Hz, 1H): Alkene proton adjacent to the carboxyl group.
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~7.4-7.5 ppm (multiplet, 2H): Aromatic protons.
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~7.2 ppm (doublet, 1H): Aromatic proton.
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~6.5 ppm (doublet, J ≈ 16 Hz, 1H): Alkene proton adjacent to the aromatic ring.
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~2.2-2.3 ppm (singlet, 6H): Two aromatic methyl protons (-CH₃).
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¹³C NMR:
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~168 ppm: Carboxylic acid carbon (C=O).
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~144 ppm: Alkene carbon adjacent to the carboxyl group.
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~140-142 ppm: Quaternary aromatic carbons attached to methyl groups.
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~132 ppm: Quaternary aromatic carbon attached to the acrylic acid moiety.
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~128-130 ppm: Aromatic CH carbons.
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~118 ppm: Alkene carbon adjacent to the aromatic ring.
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~19-20 ppm: Aromatic methyl carbons.
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Note: These predictions are based on data for (2E)-3-(4-methylphenyl)acrylic acid and known substituent effects.[6]
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups. The spectrum is dominated by vibrations that have a change in dipole moment. For this molecule, the most characteristic and easily identifiable peaks will be the broad O-H stretch of the carboxylic acid dimer, the sharp C=O stretch, and the C=C stretches of the alkene and aromatic ring.
Expected Characteristic IR Absorptions (cm⁻¹):
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3100-2500 (broad): O-H stretch of the hydrogen-bonded carboxylic acid.
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~1680 (strong, sharp): C=O stretch of the conjugated carboxylic acid.
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~1625 (medium): C=C alkene stretch.
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~1600, ~1510, ~1450: C=C aromatic ring stretches.
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~980 (strong): C-H out-of-plane bend for the trans-disubstituted alkene, a highly diagnostic peak.
UV-Visible Spectroscopy
Expertise & Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule and is highly sensitive to conjugated systems. The extended π-system of (2E)-3-(3,4-dimethylphenyl)acrylic acid, encompassing the phenyl ring, the alkene double bond, and the carbonyl group, is expected to produce a strong absorbance maximum (λmax) in the UV region. This property is useful for quantitative analysis using the Beer-Lambert law. Methanol is a common solvent as it is transparent in the relevant UV range.
Expected UV-Vis Absorption:
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λmax: Expected in the range of 280-310 nm in methanol. The exact position is influenced by the dimethyl substitution on the phenyl ring, which typically causes a slight bathochromic (red) shift compared to unsubstituted cinnamic acid.
Relevance in Drug Development and Pre-formulation
The measured and predicted physicochemical properties of (2E)-3-(3,4-dimethylphenyl)acrylic acid provide critical insights for its potential development as a therapeutic agent.
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ADME Profile: The predicted pKa of ~4.55 suggests the molecule will be largely in its non-ionized (neutral) form in the acidic environment of the stomach (pH 1-2), which favors absorption.[7] However, in the higher pH of the small intestine and blood (pH ~7.4), it will be predominantly ionized. This balance is crucial for both membrane permeability and aqueous solubility. The predicted high LogP value indicates good lipophilicity, which is generally favorable for crossing cell membranes, but may also lead to poor aqueous solubility.
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Formulation Strategy: The expected poor aqueous solubility is a significant hurdle. A primary pre-formulation strategy would be salt formation . By reacting the carboxylic acid with a pharmaceutically acceptable base (e.g., sodium hydroxide, tromethamine), a more soluble salt can be formed. The success of this approach is directly dependent on the pKa.
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Solid-State Properties: The high, sharp melting point suggests a stable crystalline lattice. During development, it would be imperative to screen for polymorphism using techniques like DSC and X-ray powder diffraction (XRPD). Different polymorphs can have drastically different solubilities and dissolution rates, impacting bioavailability.
Conclusion
(2E)-3-(3,4-dimethylphenyl)acrylic acid is a molecule with a structural motif common to many pharmacologically active compounds. This guide has established its fundamental chemical identity and provided a detailed framework for the experimental determination of its key physicochemical properties. The data, whether experimentally derived or expertly predicted, indicates a lipophilic, acidic compound with a stable crystalline form but likely challenging aqueous solubility. This profile is typical for many small-molecule drug candidates and highlights the necessity of early-stage characterization to guide rational formulation design and predict in vivo behavior. The protocols and insights provided herein serve as a robust starting point for any research program focused on this promising molecule.
References
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CP Lab Safety. (2E)-3-(3,4-Dimethylphenyl)acrylic acid, 95% Purity, C11H12O2, 10 grams. [Online] Available at: [Link]
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Wikipedia. Acrylic acid. [Online] Available at: [Link]
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BIOGEN Científica. (2E)-3-(3,4-Dimethylphenyl)acrylic acid. [Online] Available at: [Link]
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Niaz, M. et al. (2008). 2-Methyl-3-(3-methylphenyl)acrylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1373. Available at: [Link]
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The Royal Society of Chemistry. Supplementary Information. [Online] Available at: [Link]
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